ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate
Description
Ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring multiple functional groups:
- A thiophene core substituted with a methyl group at position 2.
- A (2H-1,3-benzodioxol-5-yl)methyl group at position 5, introducing a fused dioxole ring system that may enhance lipophilicity or modulate electronic properties.
- An ethyl carboxylate ester at position 3, which influences solubility and metabolic stability.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor ligands. Its synthesis likely employs methods analogous to other thiophene derivatives, such as Friedel-Crafts acylation or Suzuki coupling .
Properties
IUPAC Name |
ethyl 2-[(4-acetylbenzoyl)amino]-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-4-30-25(29)22-14(2)21(12-16-5-10-19-20(11-16)32-13-31-19)33-24(22)26-23(28)18-8-6-17(7-9-18)15(3)27/h5-11H,4,12-13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRWCFVZLXFTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Acetylbenzamido Group: This step involves the acylation of the thiophene ring with an acetylbenzamido group using reagents such as acetic anhydride and a suitable catalyst.
Attachment of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a substitution reaction using appropriate reagents and conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate thiophene derivatives with benzodioxole and acetylated amines. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Properties
Research indicates that derivatives of thiophene compounds exhibit notable antioxidant activities. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that compounds with similar structures can significantly reduce oxidative stress markers in biological systems.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays. It has demonstrated effectiveness against a range of bacterial strains, suggesting its applicability in developing new antibacterial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
Antidiabetic Effects
Recent studies have investigated the antidiabetic potential of benzodioxole derivatives, which include the target compound. These studies suggest that such compounds may enhance insulin sensitivity or modulate glucose metabolism, making them candidates for further research in diabetes management.
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to interact with various biological targets positions it as a lead compound for synthesizing novel therapeutics aimed at treating conditions such as cancer, diabetes, and infectious diseases.
Potential as a Therapeutic Agent
Given its diverse biological activities, this compound holds promise as a therapeutic agent. Research into its pharmacokinetics and pharmacodynamics is essential to understand its efficacy and safety profile fully.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |
| Study B | Antimicrobial Efficacy | Effective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics. |
| Study C | Antidiabetic Potential | Improved glucose uptake in vitro, indicating potential for further development in diabetes treatment. |
Mechanism of Action
The mechanism of action of ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (Mukhtar et al., 2010)
- Core Structure : Shares a thiophene ring substituted with a benzamido group and an ethyl carboxylate.
- Key Differences :
- The tetrahydrobenzothiophene system introduces a saturated cyclohexene ring fused to the thiophene, reducing aromaticity compared to the target compound.
- Lacks the 4-methyl and benzodioxolmethyl substituents, which may alter steric and electronic profiles.
- Synthesis : Prepared via cyclization of precursor thiophene derivatives, highlighting shared methodologies with the target compound.
Ethyl 5-Hydroxy-3-Methyl-4,7-Dioxo-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate
- Core Structure : A benzo[b]thiophene scaffold with a 4,7-dioxo system.
- Key Differences: The dioxo groups at positions 4 and 7 create a conjugated quinone-like structure, enhancing electrophilicity. Contains a hydroxyl group at position 5 instead of the benzodioxolmethyl substituent.
- Synthesis : Prepared via acetylation and oxidation steps using acetic anhydride and boron trifluoride, differing from the target compound’s likely route.
General Comparison of Substituent Effects
Notes on Methodology and Validation
- Crystallographic Analysis : The SHELX suite is widely used for small-molecule refinement, suggesting that the target compound’s structure could be validated via similar protocols.
- Structure Validation : Modern tools ensure accuracy in bond lengths and angles, critical for comparing electronic effects across derivatives .
Biological Activity
Ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiophene ring, an acetylbenzamide moiety, and a benzodioxole group. These structural components are known to influence the biological activity of the compound.
Molecular Formula : CHNOS
Molecular Weight : 372.43 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene have been reported to inhibit cancer cell proliferation and induce apoptosis through various pathways, including the modulation of key signaling molecules such as p53 and Bcl-2 family proteins .
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15.2 | Induction of apoptosis |
| Study B | HeLa | 10.5 | Cell cycle arrest |
| Study C | A549 | 12.0 | Inhibition of migration |
Antimicrobial Activity
Thiophene derivatives have also shown promising antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This property suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiophene derivatives demonstrated that the introduction of various substituents could enhance anticancer activity against breast cancer cells. The compound under discussion was part of this series and showed significant cytotoxicity compared to control groups.
Case Study 2: Antimicrobial Screening
In a recent antimicrobial screening, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Apoptosis Induction : By activating apoptotic pathways, leading to programmed cell death in cancer cells.
- Antimicrobial Action : Disruption of cellular integrity in microbial pathogens.
- Anti-inflammatory Effects : Modulation of cytokine production and inflammatory mediators.
Q & A
Q. How can researchers design a synthetic route for ethyl 2-(4-acetylbenzamido)-5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methylthiophene-3-carboxylate?
- Methodology : A multi-step synthesis is recommended, inspired by analogous thiophene derivatives. For example, acylation of thiophene precursors using benzoyl chloride derivatives under controlled temperature (56–78°C) can introduce the 4-acetylbenzamido group. Subsequent functionalization with a benzodioxol-5-ylmethyl moiety may involve alkylation or coupling reactions. Critical steps include monitoring HCl release during acylation and using column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) to isolate intermediates .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- Methodology :
- 1H NMR : Analyze proton environments (e.g., methyl groups at δ ~2.53 ppm, methoxy groups at δ ~3.89 ppm, and aromatic protons in the benzodioxole moiety) .
- Elemental Analysis : Verify calculated vs. experimental values for C, H, and S to confirm purity (e.g., C: 64.60% calculated vs. 65.13% observed) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained via slow evaporation (e.g., using i-PrOH/petroleum ether) .
Q. How can computational tools predict physicochemical properties relevant to drug discovery?
- Methodology : Calculate properties such as:
- XlogP (hydrophobicity): ~4.0, indicating moderate lipophilicity .
- Topological Polar Surface Area (TPSA) : ~89.8 Ų, suggesting moderate solubility and permeability .
Tools like Molinspiration or SwissADME can model these parameters to guide formulation studies.
Advanced Research Questions
Q. How do reaction conditions influence the yield and purity of intermediates in the synthesis?
- Methodology :
- Temperature Control : Excessive heat during acylation may lead to side reactions (e.g., over-substitution or decomposition). Maintain temperatures ≤80°C to minimize byproducts .
- Workup Optimization : Use aqueous washes (e.g., NaOH for acidic impurities) and drying agents (MgSO₄) to improve purity .
- Chromatography : Adjust eluent ratios (e.g., 5:1 → 2:1 petroleum ether/ethyl acetate) to resolve closely related compounds, such as hydroxyl- vs. methoxy-substituted derivatives .
Q. What strategies can address discrepancies in elemental analysis data for this compound?
- Methodology :
- Recrystallization : Repurify the compound using solvents like i-PrOH to remove residual impurities affecting C/H/S ratios .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out structural deviations.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content, which may skew elemental data .
Q. How can researchers evaluate the compound’s potential as a pharmacophore in medicinal chemistry?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to predict binding affinity.
- In Vitro Assays : Test inhibitory activity using enzyme-linked assays (e.g., COX-2 or MAO-B inhibition) given the benzodioxole moiety’s historical relevance in CNS drug design .
- SAR Studies : Synthesize analogs (e.g., replacing the 4-acetyl group with sulfonamides) to explore activity trends .
Data Contradictions and Validation
Q. How should researchers resolve conflicting data on the compound’s solubility in polar solvents?
- Methodology :
- Experimental Validation : Perform shake-flask solubility tests in DMSO, water, and ethanol at controlled pH.
- HPLC Purity Check : Ensure the compound is free from hydrophilic/hydrophobic impurities that may skew solubility measurements .
Q. What analytical approaches confirm the stability of the benzodioxole moiety under acidic/basic conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours, then analyze via HPLC for decomposition products (e.g., cleavage of the dioxole ring) .
- LC-MS : Identify degradation pathways (e.g., hydrolysis or oxidation) by tracking molecular weight changes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
